molecular formula C10H16N2S B1286173 1-(Thiophen-2-ylmethyl)piperidin-4-amine CAS No. 82378-85-6

1-(Thiophen-2-ylmethyl)piperidin-4-amine

Cat. No. B1286173
CAS RN: 82378-85-6
M. Wt: 196.31 g/mol
InChI Key: NQQVCDIEQDMPOD-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidin-4-amine is a compound that features a piperidine ring, which is a common structural motif in many pharmaceutical agents. The molecule includes a thiophene moiety, which is known for its electronic properties and is often incorporated into compounds for its potential to improve pharmacological activity. The compound's relevance is highlighted by its structural similarity to various synthesized compounds that have been evaluated for their potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions, including Michael addition, Grignard reactions, and reductive amination. For instance, a related quinoline derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another synthesis route for a related compound involved Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, highlighting the complexity and versatility of synthetic approaches . Additionally, the synthesis of piperidine ring-modified analogues was achieved through alkylation and reductive amination, followed by lithium aluminum hydride reduction .

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to this compound have been studied using X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the conformational preferences and electronic properties of the molecules. For example, the crystal structure of a related quinoline compound revealed intermolecular interactions such as C-H⋯O and C-H⋯C, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the piperidine and thiophene rings can be explored through various reactions. The local reactivity descriptors calculated for a related quinoline compound suggest that these molecules have chemically reactive sites that could participate in further transformations . Moreover, the synthesis of a chromenopyrimidinone derivative involved a one-pot, three-component reaction, demonstrating the potential for complex chemical reactions involving piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic methods such as NMR and IR spectroscopy, as well as by computational studies. For example, the NMR chemical shift values and vibrational wavenumbers of a related quinoline compound showed good agreement with experimental data, confirming the synthesized structure . The antiproliferative activity of a series of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives was investigated, and some showed significant growth inhibition of human cancer cell lines, indicating the biological relevance of these compounds .

Scientific Research Applications

Dopamine D2 Receptor Modulation

1-(Thiophen-2-ylmethyl)piperidin-4-amine, as part of the broader category of 1,4-disubstituted aromatic cyclic amines, has shown potential in the therapeutic modulation of dopamine D2 receptors. This class of compounds is being explored for their ability to treat neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2 receptor (D2R) affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, suggesting that this compound could be a key scaffold in designing D2R ligands (Jůza et al., 2022).

Role in Aromatic Substitution Reactions

The structural features of this compound make it a candidate for nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. This could be particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, where such substitution reactions enable the introduction of diverse functional groups into aromatic systems (Pietra & Vitali, 1972).

Potential in Antineoplastic Agents

Compounds related to this compound, specifically those within the 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidone series, have shown significant potential as antineoplastic agents. Their cytotoxic properties, often surpassing those of contemporary cancer drugs, along with their tumor-selective toxicity, make them promising candidates for further investigation as cancer therapeutics (Hossain et al., 2020).

Safety and Hazards

The safety information for “1-(Thiophen-2-ylmethyl)piperidin-4-amine” indicates that it has some hazards associated with it. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVCDIEQDMPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82378-85-6
Record name 1-(thiophen-2-ylmethyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

N-(2-Thienylmethyl)-4-piperidone is reacted with hydroxylamine, followed by nickel, aluminium alloy in 30% sodium hydroxide solution, in a similar manner to that described in Example 19 to give 4-amino-N-(2-thienylmethyl)piperidine.
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